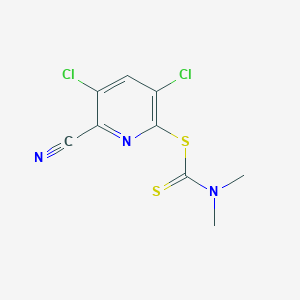
Carbamodithioic acid, dimethyl-, 3,5-dichloro-6-cyano-2-pyridinyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamodithioic acid, dimethyl-, 3,5-dichloro-6-cyano-2-pyridinyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a pyridine ring substituted with cyano and dichloro groups, along with a dimethyl carbamodithioate ester moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, dimethyl-, 3,5-dichloro-6-cyano-2-pyridinyl ester typically involves the reaction of 3,5-dichloro-6-cyanopyridine with dimethyl carbamodithioate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including crystallization or chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Carbamodithioic acid, dimethyl-, 3,5-dichloro-6-cyano-2-pyridinyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases in solvents like DMF or THF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding acid and alcohol, while nucleophilic substitution can lead to various substituted derivatives.
科学的研究の応用
Carbamodithioic acid, dimethyl-, 3,5-dichloro-6-cyano-2-pyridinyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of carbamodithioic acid, dimethyl-, 3,5-dichloro-6-cyano-2-pyridinyl ester involves its interaction with specific molecular targets. The compound’s reactivity is attributed to the presence of the cyano and dichloro groups on the pyridine ring, which can participate in various chemical interactions. The ester moiety also plays a role in its reactivity and potential biological activities. The exact molecular pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Carbamodithioic acid, dimethyl-, methyl ester: Similar structure but with a methyl ester group instead of the pyridinyl ester.
Carbamodithioic acid, diethyl-, methyl ester: Contains diethyl groups instead of dimethyl groups.
Carbamodithioic acid, dimethyl-, ethyl ester: Features an ethyl ester group.
Uniqueness
Carbamodithioic acid, dimethyl-, 3,5-dichloro-6-cyano-2-pyridinyl ester is unique due to the presence of the 3,5-dichloro-6-cyanopyridine moiety, which imparts distinct chemical and biological properties
特性
CAS番号 |
159324-91-1 |
|---|---|
分子式 |
C9H7Cl2N3S2 |
分子量 |
292.2 g/mol |
IUPAC名 |
(3,5-dichloro-6-cyanopyridin-2-yl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C9H7Cl2N3S2/c1-14(2)9(15)16-8-6(11)3-5(10)7(4-12)13-8/h3H,1-2H3 |
InChIキー |
DIGRVWWHGAINJN-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=S)SC1=C(C=C(C(=N1)C#N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


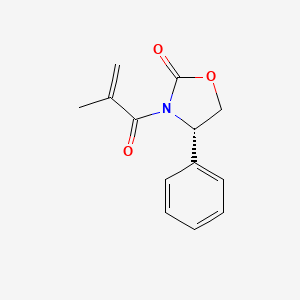
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-formylthymidine](/img/structure/B12551659.png)
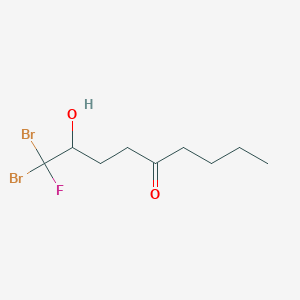
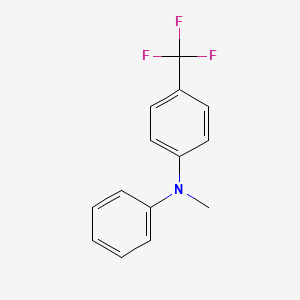
![Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)-](/img/structure/B12551667.png)
![6-(4-Chlorophenyl)-3-phenyl[1,3]thiazolo[4,5-e][1,2,4]triazine](/img/structure/B12551668.png)

![1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12551681.png)
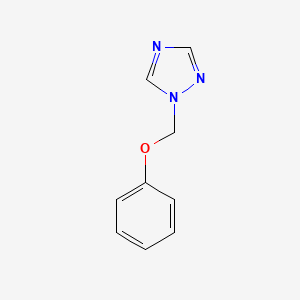
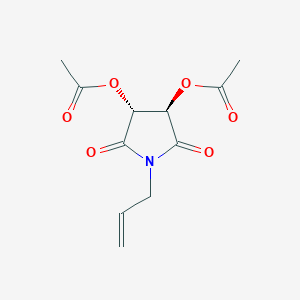
![2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol](/img/structure/B12551716.png)
![1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide](/img/structure/B12551729.png)
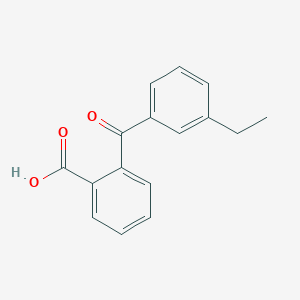
![3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12551739.png)
